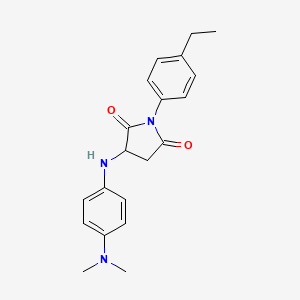
3-((4-(Dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione, also known as DAPD, is a synthetic compound that has shown promising results in scientific research. DAPD is a pyrrolidine derivative that has been synthesized through various methods. The compound has been studied for its potential use in treating various diseases due to its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has highlighted the synthesis and chemical behavior of compounds related to "3-((4-(Dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione," focusing on the development of new synthetic methodologies and the exploration of their chemical properties. For instance, studies have documented the synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones, showcasing the versatility of related structures in creating complex heterocyclic systems with potential applications in medicinal chemistry and material science (Hassaneen et al., 2003).
Optoelectronic and Charge Transport Properties
Investigations into the optoelectronic and charge transport properties of Pechmann dyes, which share structural motifs with the queried compound, have been conducted to evaluate their potential as efficient materials for organic light-emitting diodes (OLEDs). These studies offer insights into the electronic structure and behavior of such compounds, underscoring their promise in the development of advanced optoelectronic devices (Wazzan & Irfan, 2019).
Propiedades
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-14-5-9-17(10-6-14)23-19(24)13-18(20(23)25)21-15-7-11-16(12-8-15)22(2)3/h5-12,18,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIDBRIJQGNKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

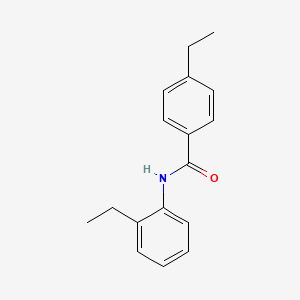
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2886820.png)
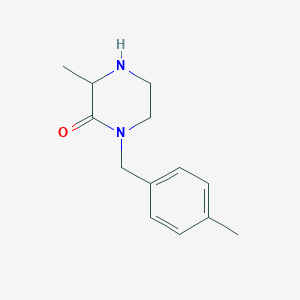
![3-[(2-Methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886823.png)
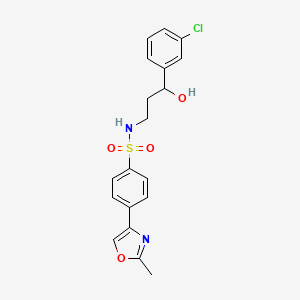
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2886827.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)

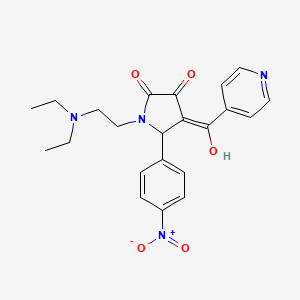
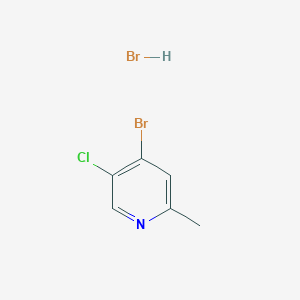

![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide](/img/structure/B2886841.png)